molecular formula C9H17IO2 B126508 4-Iodobutyl Tetrahydropyranyl Ether CAS No. 41049-30-3

4-Iodobutyl Tetrahydropyranyl Ether

Cat. No.: B126508
CAS No.: 41049-30-3
M. Wt: 284.13 g/mol
InChI Key: GTUOMTZFCNDDBA-UHFFFAOYSA-N
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Description

Oglufanide disodium is a synthetic dipeptide immunomodulator developed for the treatment of chronic hepatitis C viral infection. Initially developed in Russia to treat severe infectious diseases, it has been extensively studied in cancer clinical trials in the United States. Oglufanide disodium works as a regulator of the body’s immune response and is administered intranasally to patients with chronic hepatitis C viral infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oglufanide disodium is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of L-glutamic acid and L-tryptophan using carbodiimide-based coupling agents. The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as N,N’-diisopropylcarbodiimide. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of Oglufanide disodium follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The production is carried out under stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Oglufanide disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oglufanide disodium has a wide range of scientific research applications:

Mechanism of Action

Oglufanide disodium regulates the body’s innate immune response to defeat invading germs and cancer cells. It may control or reverse the suppression of the immune system, which the hepatitis virus uses to defeat our normally healthy defenses. The compound interacts with immune cells, enhancing their ability to recognize and destroy infected or malignant cells .

Comparison with Similar Compounds

Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .

Properties

IUPAC Name

2-(4-iodobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUOMTZFCNDDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455542
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41049-30-3
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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